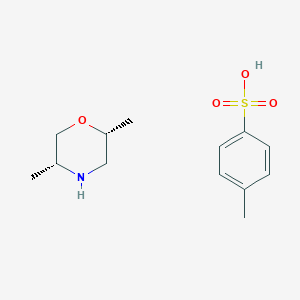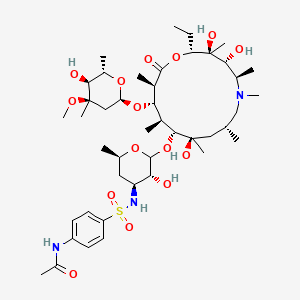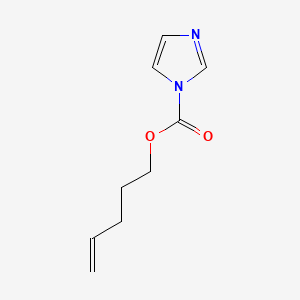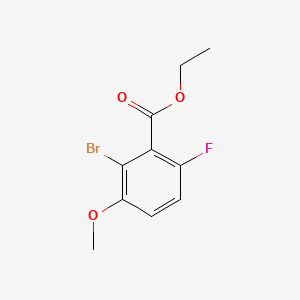![molecular formula C46H44O6P2 B14023514 (R)-[4,4'-Bibenzo[D][1,3]dioxole]-5,5'-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)](/img/structure/B14023514.png)
(R)-[4,4'-Bibenzo[D][1,3]dioxole]-5,5'-diylbis(bis(3,5-dimethylphenyl)phosphine oxide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-[4,4’-BIBENZO[D][1,3]DIOXOLE]-5,5’-DIYLBIS(BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE) is a complex organic compound with the molecular formula C38H28O6P2 and a molecular weight of 642.57 g/mol . This compound is characterized by its unique structure, which includes a bibenzo[d][1,3]dioxole core and bis(3,5-dimethylphenyl)phosphine oxide groups. It is primarily used in research settings and has various applications in chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[4,4’-BIBENZO[D][1,3]DIOXOLE]-5,5’-DIYLBIS(BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE) typically involves multiple steps, including the formation of the bibenzo[d][1,3]dioxole core and the subsequent attachment of the bis(3,5-dimethylphenyl)phosphine oxide groups. One common synthetic route involves the use of palladium-catalyzed arylation to set the core framework, followed by Noyori asymmetric hydrogenation to achieve high enantioselectivity . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium acetate.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of bulk reagents and more efficient catalytic systems to optimize yield and reduce costs.
化学反応の分析
Types of Reactions
(S)-[4,4’-BIBENZO[D][1,3]DIOXOLE]-5,5’-DIYLBIS(BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphine oxide groups to phosphines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides with different oxidation states, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
(S)-[4,4’-BIBENZO[D][1,3]DIOXOLE]-5,5’-DIYLBIS(BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Materials Science: Employed in the synthesis of metal-organic frameworks and other advanced materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a bioactive molecule.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of (S)-[4,4’-BIBENZO[D][1,3]DIOXOLE]-5,5’-DIYLBIS(BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE) involves its interaction with various molecular targets and pathways. The compound’s phosphine oxide groups can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, its unique structure allows it to interact with biological molecules, potentially influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
(S)-[4,4’-BIBENZO[D][1,3]DIOXOLE]-5,5’-DIYLBIS(DIPHENYLPHOSPHINE OXIDE): Similar structure but with diphenylphosphine oxide groups instead of bis(3,5-dimethylphenyl)phosphine oxide.
Benzo[d][1,3]dioxole-type Benzylisoquinoline Alkaloids: Compounds with a similar core structure but different functional groups and applications.
Uniqueness
The uniqueness of (S)-[4,4’-BIBENZO[D][1,3]DIOXOLE]-5,5’-DIYLBIS(BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE) lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties. This makes it particularly valuable in specialized research and industrial applications.
特性
IUPAC Name |
5-bis(3,5-dimethylphenyl)phosphoryl-4-[5-bis(3,5-dimethylphenyl)phosphoryl-1,3-benzodioxol-4-yl]-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44O6P2/c1-27-13-28(2)18-35(17-27)53(47,36-19-29(3)14-30(4)20-36)41-11-9-39-45(51-25-49-39)43(41)44-42(12-10-40-46(44)52-26-50-40)54(48,37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h9-24H,25-26H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUWCGVJKXTTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(=O)(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H44O6P2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
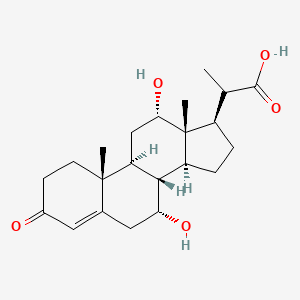

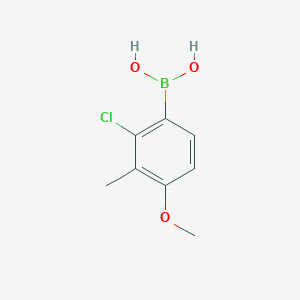
![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
